2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that features a pyridine ring substituted with an amino group at the 3-position and a nitrile group at the 2-position of a methylpropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile include:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring structure and exhibit various biological activities.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in drug discovery.
Organoselenium imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(3-aminopyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,11H2,1-2H3 |
InChI Key |
JJWYXWKFYTXMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)N |
Origin of Product |
United States |
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